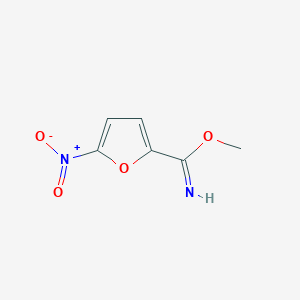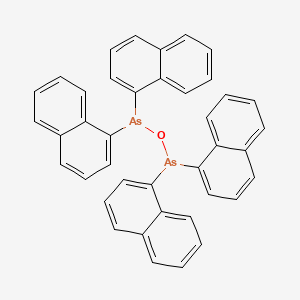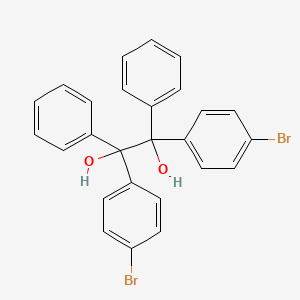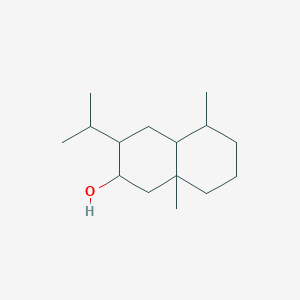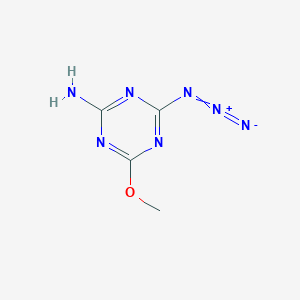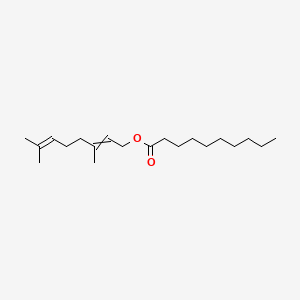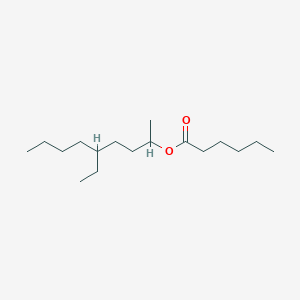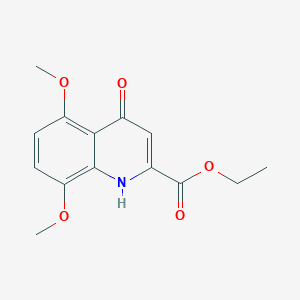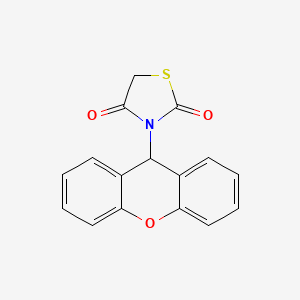
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is a compound that features a xanthene moiety fused with a thiazolidine-2,4-dione ring. This unique structure combines the properties of both xanthene and thiazolidine derivatives, making it an interesting subject for various scientific studies. Xanthenes are known for their fluorescent properties, while thiazolidine-2,4-dione derivatives are often explored for their biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione typically involves the reaction of 9H-xanthen-9-yl derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base-catalyzed nucleophilic aromatic substitution reaction. For instance, 9-phenyl-9H-xanthen-9-yl derivatives can be reacted with thiazolidine-2,4-dione in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The xanthene moiety can be oxidized to form xanthone derivatives.
Reduction: The thiazolidine ring can be reduced under specific conditions.
Substitution: Both the xanthene and thiazolidine rings can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the xanthene moiety would yield xanthone derivatives, while substitution reactions could introduce various functional groups onto the xanthene or thiazolidine rings.
Applications De Recherche Scientifique
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its xanthene moiety.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its fluorescent properties
Mécanisme D'action
The mechanism of action of 3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The xanthene moiety can intercalate with DNA, while the thiazolidine ring can interact with enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone derivatives: Compounds like 9H-xanthen-9-one share the xanthene core.
Thiazolidinedione derivatives: Compounds like pioglitazone and rosiglitazone share the thiazolidine-2,4-dione ring.
Uniqueness
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione is unique due to the combination of the xanthene and thiazolidine moieties. This dual functionality allows it to exhibit both fluorescent properties and biological activities, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
6320-53-2 |
|---|---|
Formule moléculaire |
C16H11NO3S |
Poids moléculaire |
297.3 g/mol |
Nom IUPAC |
3-(9H-xanthen-9-yl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C16H11NO3S/c18-14-9-21-16(19)17(14)15-10-5-1-3-7-12(10)20-13-8-4-2-6-11(13)15/h1-8,15H,9H2 |
Clé InChI |
CSNKEKPBTQNYRH-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)S1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


